

An In-depth Technical Guide to Dimethyl Methylphosphonate (CAS 756-79-6)

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Compound of Interest

Compound Name: Dimethyl methylphosphonate

Cat. No.: B041451

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the properties, synthesis, and analysis of **dimethyl methylphosphonate** (DMMP), an organophosphorus compound with the CAS number 756-79-6. This document is intended for use by researchers, scientists, and professionals in drug development and related fields.

Chemical and Physical Properties

Dimethyl methylphosphonate is a colorless liquid with a characteristic odor.[1] It is an organophosphorus compound with the chemical formula $\text{CH}_3\text{PO}(\text{OCH}_3)_2$. [2] DMMP is primarily utilized as a flame retardant but also finds application as a preignition additive for gasoline, an anti-foaming agent, a plasticizer, a stabilizer, a textile conditioner, an antistatic agent, and an additive for solvents and low-temperature hydraulic fluids.[1][2] It is also used as a non-toxic simulant for G-series nerve agents like sarin in military and research applications due to its structural similarities.[3]

Table 1: Physical and Chemical Properties of Dimethyl Methylphosphonate

Property	Value	Reference(s)
Molecular Formula	C ₃ H ₉ O ₃ P	[1][4]
Molecular Weight	124.08 g/mol	[5][6]
Appearance	Colorless liquid	[1][2]
Odor	Characteristic/Pleasant	[1][5]
Density	1.145 - 1.16 g/cm ³ at 20-25 °C	[1][2]
Melting Point	-50 °C	[2]
Boiling Point	181 °C at 760 mmHg	[2][5]
Flash Point	69 °C (closed cup)	[2]
Water Solubility	>100 g/L at 21 °C	[1]
log Kow (Octanol-water partition coefficient)	-0.61	[1]
Vapor Pressure	1.28 hPa at 25 °C	[1]
Refractive Index	n _{20/D} 1.413	[6]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **dimethyl methylphosphonate**.

Table 2: Spectroscopic Data for Dimethyl Methylphosphonate

Spectroscopic Technique	Key Data	Reference(s)
^1H NMR	Spectra available for reference.	[6]
^{31}P NMR	Chemical shift is a key identifier.	[7][8]
^{13}C NMR	Spectra available for reference.	[6]
FTIR	Characteristic peaks can be used for identification and quantification.	[5][9][10]
Mass Spectrometry	Used for confirmation and quantification, especially when coupled with Gas Chromatography (GC-MS).	[6]

Safety and Toxicity

Dimethyl methylphosphonate is considered a low to moderate hazard material.[1] It is moderately acutely toxic if inhaled but not toxic if ingested or applied to the skin.[1] DMMP is a serious eye irritant but does not cause skin irritation.[1] There is evidence to suggest that it may cause genetic defects and it is a suspected human reproductive toxicant.[1]

Table 3: Toxicity Data for Dimethyl Methylphosphonate

Toxicity Metric	Species	Route of Administration	Value	Reference(s)
LD ₅₀ (Median Lethal Dose)	Rat	Oral	8,210 mg/kg	[2][11]
LD ₅₀ (Median Lethal Dose)	Rabbit	Dermal	>2,000 mg/kg	[2][11]
LC ₅₀ (Median Lethal Concentration)	Rat	Inhalation (1 hour)	20.13 mg/L	[11]

Experimental Protocols

Synthesis of Dimethyl Methylphosphonate via Michaelis-Arbuzov Reaction

The Michaelis-Arbuzov reaction is a common method for the synthesis of phosphonates, including **dimethyl methylphosphonate**.^[12] The reaction involves the treatment of a trialkyl phosphite with an alkyl halide.^[13]

Materials:

- Trimethyl phosphite
- Iodomethane
- Reaction flask with a reflux condenser and magnetic stirrer
- Heating mantle
- Vacuum distillation apparatus

Procedure:

- In a reaction flask equipped with a reflux condenser and magnetic stirrer, combine trimethyl phosphite and a slight excess of iodomethane.
- Heat the reaction mixture under reflux. The reaction progress can be monitored by techniques such as ^{31}P NMR spectroscopy.^[14]
- The reaction is typically heated for several hours. A study on a similar Michaelis-Arbuzov reaction suggests that heating to 150-160°C for 2-4 hours is effective.^[14]
- After the reaction is complete, allow the mixture to cool to room temperature.
- The crude product is then purified by vacuum distillation to remove any unreacted starting materials and byproducts.^[14]

Determination of Oral LD₅₀ in Rats

The following is a representative protocol for determining the oral LD₅₀ of a substance like **dimethyl methylphosphonate**, based on general guidelines and available data.[15][16][17]

Materials:

- **Dimethyl methylphosphonate**
- Corn oil (as a vehicle)
- F344/N rats (or a similar strain)
- Oral gavage needles
- Animal housing and monitoring equipment

Procedure:

- Healthy, young adult rats are randomly assigned to several dose groups, including a control group.[15][16]
- **Dimethyl methylphosphonate** is dissolved or suspended in a vehicle such as corn oil.[15]
- A single dose of the test substance is administered to each animal by oral gavage. The control group receives only the vehicle.[15]
- Animals are observed for signs of toxicity and mortality at regular intervals (e.g., 1, 2, 4, and 6 hours post-dosing and daily thereafter for 14 days).[17]
- The number of mortalities in each dose group is recorded.[16]
- The LD₅₀ value, the dose that is lethal to 50% of the animals, is calculated using a suitable statistical method, such as the probit analysis method.[16]

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a sensitive method for the detection and quantification of **dimethyl methylphosphonate**. [1][18]

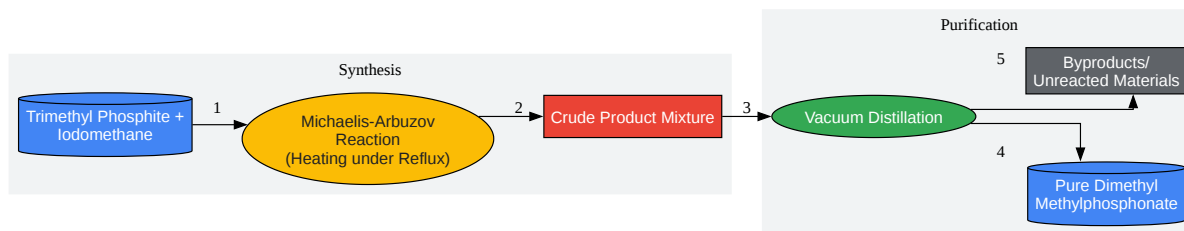
Materials:

- Gas chromatograph coupled to a mass spectrometer
- Appropriate GC column (e.g., a capillary column)[18]
- Helium or another suitable carrier gas
- Syringes for sample injection
- Solvent for sample dilution (e.g., acetonitrile)[18]

Procedure:

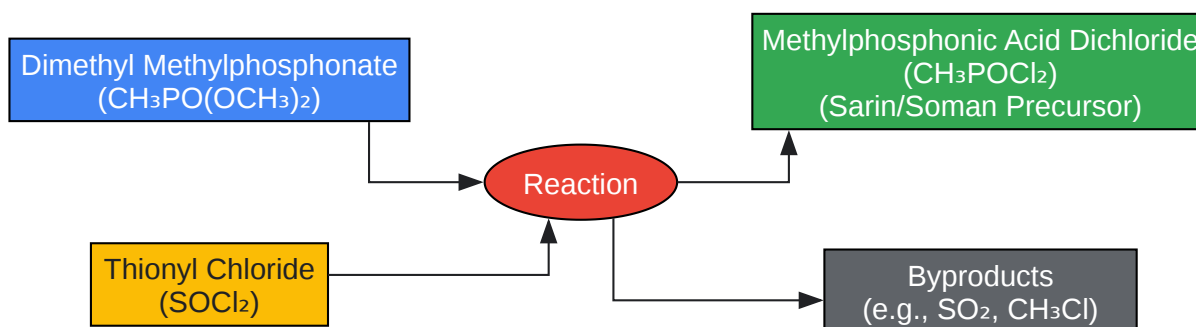
- Sample Preparation: Prepare a series of standard solutions of **dimethyl methylphosphonate** in a suitable solvent like acetonitrile at known concentrations.[18]
Gaseous samples can also be analyzed.[18]
- Instrument Setup:
 - Injector: Set to a suitable temperature (e.g., 250 °C).
 - Oven Program: A temperature program is used to separate the components of the sample. For example, start at a lower temperature and ramp up to a higher temperature.
 - Carrier Gas Flow: Set to an appropriate flow rate.
 - Mass Spectrometer: Operate in electron ionization (EI) mode. Set the mass range to scan for the expected ions of **dimethyl methylphosphonate**.
- Analysis: Inject a small volume of the prepared sample or standard into the GC.
- Data Analysis: The retention time of the peak corresponding to **dimethyl methylphosphonate** is used for identification. The mass spectrum of the peak is compared to a reference spectrum for confirmation. Quantification is achieved by comparing the peak area of the sample to a calibration curve generated from the standards.[18]

Visualizations



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Caption: Experimental workflow for the synthesis and purification of **dimethyl methylphosphonate**.



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Caption: Reaction of **dimethyl methylphosphonate** to form a nerve agent precursor.[12]

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